molecular formula C13H10INO B1392073 2-(3-Iodobenzoyl)-5-methylpyridine CAS No. 1187163-41-2

2-(3-Iodobenzoyl)-5-methylpyridine

Cat. No.: B1392073
CAS No.: 1187163-41-2
M. Wt: 323.13 g/mol
InChI Key: SLCGTNNWYBZGKB-UHFFFAOYSA-N
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Description

2-(3-Iodobenzoyl)-5-methylpyridine is a halogenated pyridine derivative characterized by a 5-methylpyridine core substituted at the 2-position with a 3-iodobenzoyl group.

Properties

IUPAC Name

(3-iodophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCGTNNWYBZGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodobenzoyl)-5-methylpyridine typically involves the iodination of a benzoyl precursor followed by its coupling with a methylpyridine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzoyl ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired position on the benzoyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodobenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoyl-pyridine derivatives.

    Oxidation Reactions: Products include oxidized benzoyl-pyridine derivatives.

    Reduction Reactions: Products include reduced benzoyl-pyridine derivatives.

Scientific Research Applications

2-(3-Iodobenzoyl)-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Electronic Effects

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)
  • Structure : 2,4-Difluorophenyl group at the 2-position of 5-methylpyridine.
  • Molecular Weight : 205.21 g/mol .
  • Applications : Used in OLEDs, dye-sensitized solar cells (DSSCs), and photocatalysis due to fluorine’s electron-withdrawing properties, which enhance charge transport and stability .
  • In contrast, DFPMPy’s fluorinated structure is more suited for applications requiring lightweight electron-withdrawing groups.
2-(4-Fluorophenyl)-5-methylpyridine
  • Structure : 4-Fluorophenyl group at the 2-position.
  • Molecular Weight : 187.21 g/mol .
  • Applications : Serves as a ligand for Ir(III) photocatalysts, leveraging fluorine’s inductive effects to modulate metal coordination .

Bioactive Analogues

2-[2-(3-Methoxyphenyl)ethynyl]-5-methylpyridine (M-5MPEP)
  • Structure : Ethynyl-linked 3-methoxyphenyl group at the 2-position.
  • Applications : Acts as a partial negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu5), inhibiting intracellular calcium mobilization .
  • Comparison : While M-5MPEP’s ethynyl spacer enhances receptor binding flexibility, the iodobenzoyl group in 2-(3-Iodobenzoyl)-5-methylpyridine may limit bioactivity due to steric constraints, redirecting its utility toward synthetic chemistry rather than pharmacology.
2-(3-Ethylureido)-5-methylpyridine
  • Structure : 3-Ethylureido group at the 2-position.
  • Biological Activity : Induces terminal erythroid maturation in murine erythroleukemia cells at low concentrations (0.075–0.5 mM), demonstrating potent differentiation-inducing properties .
  • Comparison: The ureido group’s hydrogen-bonding capability is critical for biological activity, a feature absent in the iodobenzoyl derivative. This highlights how minor structural changes drastically alter functional applications.
3-Iodo-2-methoxy-5-methylpyridine
  • Structure : Iodine at the 3-position and methoxy at the 2-position of 5-methylpyridine.
  • Applications : Halogenation at the 3-position may facilitate regioselective coupling reactions, differing from the 2-substituted iodobenzoyl analogue .
2-(4-(Bromomethyl)phenyl)-5-methylpyridine
  • Structure : Bromomethylphenyl group at the 2-position.
  • Molecular Weight : 262.15 g/mol .
  • Applications : The bromomethyl group enables nucleophilic substitution reactions, contrasting with the iodobenzoyl group’s suitability for cross-coupling .

Biological Activity

2-(3-Iodobenzoyl)-5-methylpyridine is a heterocyclic compound that has attracted considerable interest due to its unique structural characteristics and potential biological activities. This compound features an iodine atom attached to a benzoyl group, which is further linked to a methylpyridine ring, giving it a molecular formula of C13H10INO and a molecular weight of 323.13 g/mol. The specific substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation Reactions : It can be oxidized to form corresponding oxides or other derivatives.
  • Reduction Reactions : Reduction can lead to the formation of derivatives with different functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins, enzymes, and receptors. This interaction modulates their activity, influencing cellular processes. The exact pathways and targets are context-dependent, varying based on the specific biological application.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant inhibitory effects against colon carcinoma cells with IC50 values in the micromolar range. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in affected cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
Colon Carcinoma (SW620)0.4
Glioblastoma (LN-229)1.8
Lung Carcinoma (NCI-H460)2.5

Antibacterial Activity

While primarily studied for its anticancer properties, preliminary investigations into the antibacterial activity of this compound have also been conducted. The compound exhibited moderate activity against certain bacterial strains, including Escherichia coli (MIC 32 µM), indicating potential as an antibacterial agent.

Case Studies

  • Case Study on Anticancer Properties : A study published in Molecules evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in multiple cancer cell lines while showing lower toxicity towards normal cells .
  • Mechanistic Insights : Research focusing on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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